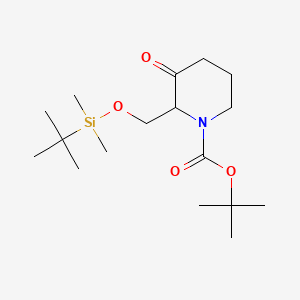

tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-3-oxopiperidine-1-carboxylate

CAS No.:

Cat. No.: VC20512846

Molecular Formula: C17H33NO4Si

Molecular Weight: 343.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H33NO4Si |

|---|---|

| Molecular Weight | 343.5 g/mol |

| IUPAC Name | tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-oxopiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C17H33NO4Si/c1-16(2,3)22-15(20)18-11-9-10-14(19)13(18)12-21-23(7,8)17(4,5)6/h13H,9-12H2,1-8H3 |

| Standard InChI Key | PDLDRWRLVJTIFZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(=O)C1CO[Si](C)(C)C(C)(C)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-3-oxopiperidine-1-carboxylate, reflects its three key functional groups:

-

Boc-Protected Amine: A tert-butyloxycarbonyl (Boc) group shields the piperidine nitrogen, enhancing stability during synthetic reactions .

-

Silyl Ether: The tert-butyldimethylsilyl (TBS) group protects a hydroxymethyl substituent at position 2, offering resistance to acidic and basic conditions .

-

Ketone Moiety: A carbonyl group at position 3 facilitates nucleophilic additions or reductions, enabling further functionalization .

The SMILES string CC(C)(C)OC(=O)N1CCCC(=O)C1CO[Si](C)(C)C(C)(C)C illustrates the connectivity of these groups .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₃₃NO₄Si |

| Molecular Weight | 343.54 g/mol |

| CAS Number | 2095241-21-5 |

| Purity | 97% |

| IUPAC Name | tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-3-oxopiperidine-1-carboxylate |

Synthetic Methodology

Protection-Deprotection Strategy

The synthesis of this compound involves sequential protection of reactive sites:

-

Piperidine Ring Formation: Cyclization of precursor amines or ketones yields the 3-oxopiperidine core.

-

Silylation: Treatment of the hydroxymethyl group with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dichloromethane installs the TBS ether .

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions protects the secondary amine .

Purification and Characterization

-

Chromatography: Silica gel column chromatography with hexane/ethyl acetate gradients isolates the product .

-

Spectroscopic Validation:

Applications in Organic Synthesis

Building Block for Heterocycles

The compound’s protected groups allow selective modifications:

-

Ketone Reduction: Catalytic hydrogenation converts the 3-oxo group to a hydroxyl or methylene group for downstream coupling .

-

Deprotection: Fluoride ions (e.g., TBAF) cleave the TBS ether, revealing a hydroxymethyl group for esterification or oxidation .

Pharmaceutical Intermediates

While direct biological data is limited, structural analogs suggest potential in:

-

Anticancer Agents: Piperidine derivatives often modulate kinase or protease activity .

-

Neurological Therapeutics: Boc-protected amines are precursors to neurotransmitter analogs .

Comparison with Structural Analogs

Positional Isomerism

The compound differs from tert-butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-oxopiperidine-1-carboxylate (CAS 849767-21-1) in substituent placement:

-

2-Position TBS Group: Alters steric hindrance and electronic effects compared to 3-substituted analogs.

-

Reactivity Profile: The 3-oxo group in the target compound enhances electrophilicity for nucleophilic attacks versus 4-oxo isomers.

Future Research Directions

Mechanistic Studies

-

Kinetic Analysis: Investigate reaction rates of TBS and Boc deprotection under varying conditions.

-

Catalytic Applications: Explore use in asymmetric synthesis via chiral auxiliaries.

Biological Screening

-

In Vitro Assays: Evaluate cytotoxicity and target engagement in disease-relevant cell lines.

-

Structure-Activity Relationships (SAR): Modify the piperidine core to optimize pharmacological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume